

Application Note: ^{13}C NMR Spectral Analysis of Propyl 3-chloropropionate

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Compound of Interest

Compound Name: *Propyl 3-chloropropionate*

Cat. No.: *B15349221*

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This document provides detailed information on the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Propyl 3-chloropropionate**, a key chemical intermediate. The following sections present the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ^{13}C NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ^{13}C NMR chemical shifts for **Propyl 3-chloropropionate** have been predicted based on established increments and analysis of similar structures. These values serve as a reliable estimate for the identification and characterization of the compound.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **Propyl 3-chloropropionate**

Carbon Atom (See Figure 1)	Chemical Shift (δ , ppm)	Multiplicity (Proton Decoupled)
C1	~170	Singlet
C2	~40	Singlet
C3	~38	Singlet
C4	~67	Singlet
C5	~22	Singlet
C6	~10	Singlet

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl₃.

Experimental Protocol for ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum of a liquid sample like **Propyl 3-chloropropionate**.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 20-50 mg of **Propyl 3-chloropropionate** directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Homogenization:** Cap the NMR tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.

2.2. NMR Spectrometer Setup and Data Acquisition

- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the CDCl₃ solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
- Experiment Setup:
 - Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).
 - Acquisition Parameters:
 - Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
 - Spectral Width: Set to a range of 0-220 ppm to ensure all carbon signals are captured.
 - Acquisition Time (AQ): Typically 1-2 seconds.
 - Relaxation Delay (D1): 1-2 seconds. This delay allows for the carbon nuclei to return to their equilibrium state before the next pulse.
 - Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
- Data Acquisition: Start the acquisition.

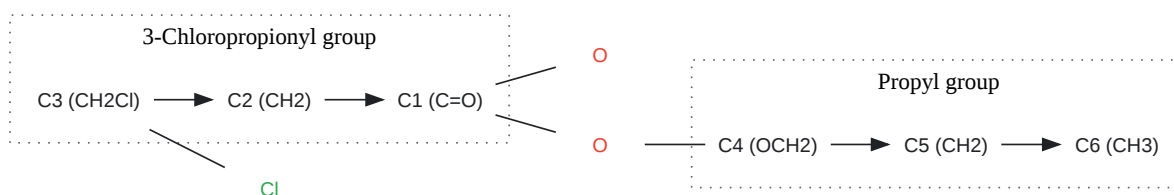
2.3. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Molecular Structure and Carbon Environments

The following diagram illustrates the chemical structure of **Propyl 3-chloropropionate** with each carbon atom numbered to correspond with the data in Table 1. This visualization aids in the assignment of the observed ^{13}C NMR signals to their respective carbon atoms in the molecule.



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Figure 1: Structure of **Propyl 3-chloropropionate**.

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